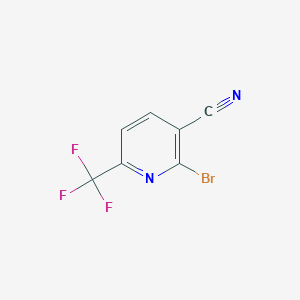

2-Bromo-6-(trifluoromethyl)nicotinonitrile

Description

2-Bromo-6-(trifluoromethyl)nicotinonitrile (CAS: 189278-27-1) is a halogenated pyridine derivative with the molecular formula C₇H₂BrF₃N₂ and a molecular weight of 250.90 g/mol. It features a bromine atom at position 2, a trifluoromethyl (-CF₃) group at position 6, and a nitrile (-CN) substituent at position 3 of the pyridine ring (Figure 1). This compound is a key intermediate in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors and heterocyclic drug candidates .

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-6-4(3-12)1-2-5(13-6)7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZOYRMCFHCDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657938 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187582-21-3 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)nicotinonitrile typically involves the bromination of 6-(trifluoromethyl)nicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions, often in the presence of a base such as potassium carbonate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted nicotinonitriles can be formed.

Coupling Products: The major products are biaryl or alkyl-aryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.

Agrochemicals: It is used in the development of novel pesticides and herbicides due to its ability to interact with biological targets.

Material Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)nicotinonitrile depends on its application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate binding to target sites through halogen bonding.

Comparison with Similar Compounds

Substituent-Driven Comparisons

The following table summarizes key analogs and their properties:

Reactivity and Physicochemical Properties

- Halogen Effects : Bromine (Br) in the target compound enhances reactivity in nucleophilic substitution compared to chlorine (Cl) in its analog (C₇H₂ClF₃N₂) due to Br’s superior leaving-group ability .

- Electron-Withdrawing Groups : The -CF₃ group increases ring electron deficiency, activating positions for electrophilic attack. This contrasts with analogs bearing electron-donating groups (e.g., -OCH₃ in 10f from ), which reduce reactivity .

Biological Activity

2-Bromo-6-(trifluoromethyl)nicotinonitrile (CAS No. 1187582-21-3) is a compound belonging to the nicotinonitrile class, characterized by its unique molecular structure that includes a bromine atom and a trifluoromethyl group attached to a nicotinonitrile backbone. With a molecular formula of C₈H₄BrF₃N₂ and a molecular weight of approximately 252.03 g/mol, this compound has garnered interest for its potential biological activities, particularly in pharmacological contexts.

- Molecular Formula : C₈H₄BrF₃N₂

- Molecular Weight : 252.03 g/mol

- Melting Point : 37-38 °C

- Boiling Point : Approximately 235 °C at 760 mmHg

Biological Activity Overview

Research into the biological activity of this compound is still emerging, with studies indicating potential applications in various therapeutic areas. The following sections summarize the compound's biological properties and mechanisms of action based on available literature.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity. Compounds in the nicotinonitrile class are often evaluated for their ability to inhibit the growth of bacteria and fungi. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented, related compounds have shown varying degrees of effectiveness against common pathogens.

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| This compound | E. coli | TBD |

| Related Nicotinonitriles | S. aureus | 125-250 |

| Related Nicotinonitriles | S. agalactiae | 75 |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may arise from its ability to interact with specific molecular targets, such as enzymes or receptors involved in key cellular processes. The presence of halogen and nitrile functional groups suggests that it could participate in nucleophilic substitution reactions or act as a ligand in biochemical assays.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, related research highlights its potential applications:

- Antimicrobial Activity Study : A study on similar nicotinonitriles indicated significant antibacterial effects against Gram-positive bacteria with MIC values ranging from 100–250 µM, suggesting that structural modifications can influence biological efficacy.

- Pharmacological Research : Compounds structurally similar to this compound have been investigated for their roles in inhibiting pathways associated with inflammation and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.